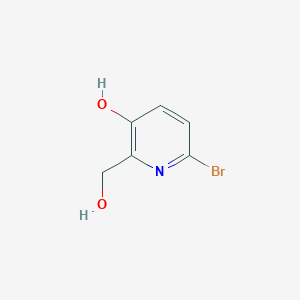
6-Bromo-2-(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(hydroxymethyl)pyridin-3-ol: is a halogenated heterocyclic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxymethyl group at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 2-(hydroxymethyl)pyridin-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(hydroxymethyl)pyridin-3-ol is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit or activate pathways depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-chloropyridin-3-ol
- 6-Bromo-2-(hydroxymethyl)pyridin-3-amine
- 6-Bromo-2-chloro-3-iodopyridine
Uniqueness
6-Bromo-2-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity . The presence of both bromine and hydroxymethyl groups allows for versatile modifications and applications in various research fields .
Eigenschaften
Molekularformel |
C6H6BrNO2 |
|---|---|
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
6-bromo-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2 |
InChI-Schlüssel |
PFPKYMRINPNRQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















